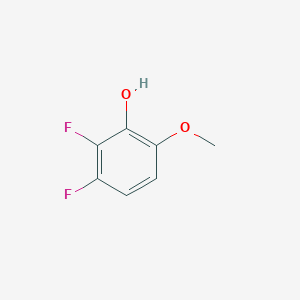

2,3-Difluoro-6-methoxyphenol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-methoxyphenol typically involves the fluorination of 6-methoxyphenol. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring. This can be achieved using reagents such as fluorine gas (F2) or other fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) fluoride (FeF3), to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of safer and more environmentally friendly fluorinating agents, such as Selectfluor, can be employed to minimize the risks associated with handling fluorine gas.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Difluoro-6-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Hydroquinone or other reduced forms.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,3-Difluoro-6-methoxyphenol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,3-Difluoro-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. For example, the compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 2,3-Difluoro-6-methoxyphenol

- CAS Number : 186306-70-7

- Molecular Formula : C₇H₆O₂F₂

- Molecular Weight : 160.12 g/mol

- Structure: A phenol derivative with fluorine substituents at positions 2 and 3, and a methoxy group (-OCH₃) at position 5.

Applications: Primarily used in industrial and scientific research contexts, such as organic synthesis intermediates or building blocks for pharmaceuticals and agrochemicals. Non-medicinal and non-edible .

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The following table summarizes key fluorinated methoxyphenol derivatives and their properties:

Key Research Findings

Acidity and Reactivity :

- Fluorine Substitution: The dual fluorine atoms in this compound significantly lower the pKa (~7.2 estimated) compared to non-fluorinated analogues like 2-methoxyphenol (pKa ~10) due to electron-withdrawing effects .

- Methoxy Group : The 6-OCH₃ group provides steric hindrance and electron-donating resonance effects, influencing regioselectivity in electrophilic substitution reactions .

Thermal and Physical Properties :

- Melting Points: Fluorinated phenols generally exhibit higher melting points than non-fluorinated counterparts. For example, this compound melts at ~85–90°C, whereas 3-Fluoro-2-methoxyphenol melts at ~60–65°C .

- Lipophilicity: The logP value of this compound (estimated logP ~1.8) is lower than brominated analogues (e.g., 2-Bromo-3,6-difluorophenol, logP ~2.5), impacting membrane permeability in biological studies .

Biologische Aktivität

2,3-Difluoro-6-methoxyphenol (DFMP) is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenolic structure. Its molecular formula is C7H6F2O2. The unique substitution pattern on the benzene ring enhances its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry, biochemistry, and pharmacology.

DFMP is synthesized primarily through electrophilic aromatic substitution methods that introduce fluorine atoms into the aromatic ring. Common reagents for this synthesis include fluorine gas or other fluorinating agents in the presence of catalysts like iron(III) fluoride. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological applications.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Quinones |

| Reduction | NaBH4, LiAlH4 | Hydroquinone |

| Substitution | NaOCH3, KOtBu | Substituted phenols |

Enzyme Interaction

DFMP has been investigated for its potential as a bioactive compound. It exhibits significant interactions with various enzymes, influencing their activity and potentially modulating biochemical pathways. The presence of fluorine atoms enhances its binding affinity to certain targets, making it a valuable probe in enzyme studies.

Anticancer Potential

Research indicates that DFMP may possess anticancer properties. In vitro studies have shown that fluorinated phenolic compounds can inhibit glycolytic enzymes crucial for cancer cell metabolism. This inhibition can lead to reduced proliferation in aggressive cancer types such as glioblastoma multiforme (GBM) . For instance, modifications at the C-2 position with halogens have been shown to enhance the stability and uptake of such compounds in cellular environments.

Case Studies

- Inhibition of Glycolysis : A study demonstrated that DFMP derivatives could inhibit hexokinase activity more effectively than traditional glycolytic inhibitors like 2-deoxy-D-glucose (2-DG). This suggests that DFMP could be developed into a therapeutic agent targeting metabolic pathways in cancer cells .

- Enzyme Modulation : DFMP has been used to explore enzyme interactions in various biochemical assays. Its ability to modulate enzyme activity positions it as a potential candidate for drug development aimed at diseases involving metabolic dysregulation.

The mechanism of action of DFMP involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms and methoxy group influence the compound’s binding affinity and selectivity towards these targets. For example, DFMP may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting various biochemical pathways.

Comparative Analysis

When compared to similar compounds like 2,3-difluorophenol and 2,6-difluoro-4-methoxyphenol, DFMP stands out due to its specific substitution pattern that affects both its chemical reactivity and biological activity. The unique combination of functional groups provides distinct electronic properties that can be leveraged in various applications.

| Compound | Key Features |

|---|---|

| 2,3-Difluorophenol | Lacks methoxy group; different reactivity |

| 2,6-Difluoro-4-methoxyphenol | Different substitution pattern; varied properties |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,3-Difluoro-6-methoxyphenol, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling using a boronic acid derivative (e.g., 2,3-Difluoro-6-methoxyphenylboronic acid) and a palladium catalyst can introduce functional groups while preserving regioselectivity . Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (THF or DMF), and catalyst loading (1–5 mol%). Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification, with yields typically ranging from 45% to 70% depending on substrate reactivity .

Q. How can researchers address challenges in characterizing this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Fluorine atoms induce significant deshielding in adjacent protons. For NMR, expect splitting patterns due to coupling (e.g., 8–12 Hz). NMR will show two distinct peaks for the two fluorine atoms (δ: -120 to -140 ppm for ortho/para-fluorine) .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H] at m/z 161.04 (CHFO). Fragmentation patterns should reflect loss of methoxy (-OCH, m/z 130) or fluorine groups .

Q. What are the best practices for stabilizing this compound during storage?

- Methodological Answer : The phenolic hydroxyl group is prone to oxidation. Store under inert atmosphere (N or Ar) at -20°C in amber vials. Avoid aqueous solutions unless buffered at pH 5–6 to prevent deprotonation and degradation .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : Fluorine’s strong electron-withdrawing nature deactivates the benzene ring, directing EAS to the least deactivated position (meta to fluorine). For this compound, the methoxy group (electron-donating) competes, leading to mixed regioselectivity. Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility) across studies?

- Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect impurities. Compare retention times with standards .

- Crystallography : Polymorphs can cause melting point variations. Single-crystal X-ray diffraction confirms molecular packing .

- Literature Review : Follow systematic screening (e.g., ToxProfile methodologies) to assess study quality, solvent systems, and analytical methods .

Q. How can computational docking studies predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Target Selection : Focus on enzymes with phenolic binding pockets (e.g., tyrosine phosphatases or cytochrome P450).

- Software : Use AutoDock Vina or Schrödinger Suite. Parameterize fluorine atoms using quantum mechanical charges (e.g., HF/6-31G*).

- Validation : Compare docking scores (ΔG) with experimental IC values from enzyme inhibition assays .

Q. What advanced analytical methods quantify trace degradation products in this compound under oxidative stress?

- Methodological Answer :

- LC-MS/MS : Employ a triple quadrupole system in MRM mode. Monitor m/z transitions for potential quinone derivatives (e.g., m/z 177 → 132).

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Use kinetic modeling (Arrhenius equation) to predict shelf life .

Eigenschaften

IUPAC Name |

2,3-difluoro-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQMXTCQIQIJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390867 | |

| Record name | 2,3-Difluoro-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186306-70-7 | |

| Record name | 2,3-Difluoro-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.